molecular formula C24H51OP B14291067 Phosphine oxide, octylbis(2,4,4-trimethylpentyl)- CAS No. 118202-16-7

Phosphine oxide, octylbis(2,4,4-trimethylpentyl)-

Cat. No.: B14291067
CAS No.: 118202-16-7
M. Wt: 386.6 g/mol
InChI Key: PGVRYMUXKDGGTG-UHFFFAOYSA-N
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Description

Phosphine oxide, octylbis(2,4,4-trimethylpentyl)- is a chemical compound known for its unique structure and properties. It is often used in various industrial and scientific applications due to its stability and reactivity. The compound is characterized by the presence of a phosphine oxide group bonded to an octyl chain and two 2,4,4-trimethylpentyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphine oxide, octylbis(2,4,4-trimethylpentyl)- typically involves the reaction of phosphine with an oxidizing agent in the presence of octyl and 2,4,4-trimethylpentyl groups. One common method involves the use of sodium hypophosphite and diisobutylene, with acetone as a photoinitiator. The reaction is carried out under ultraviolet light for 8 to 20 hours, followed by alkaline washing, acidification, dehydration, and distillation to obtain the final product .

Industrial Production Methods

Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, safety, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Phosphine oxide, octylbis(2,4,4-trimethylpentyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state products.

    Reduction: It can be reduced back to its phosphine form under specific conditions.

    Substitution: The octyl and 2,4,4-trimethylpentyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction can regenerate the original phosphine compound.

Scientific Research Applications

Phosphine oxide, octylbis(2,4,4-trimethylpentyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which phosphine oxide, octylbis(2,4,4-trimethylpentyl)- exerts its effects involves its ability to coordinate with metal ions and other molecules. The phosphine oxide group acts as a Lewis base, donating electron pairs to form stable complexes. This property is exploited in various applications, including metal extraction and catalysis.

Comparison with Similar Compounds

Similar Compounds

    Tris(2,4,4-trimethylpentyl)phosphine oxide: Similar in structure but with three 2,4,4-trimethylpentyl groups instead of two.

    Bis(2,4,4-trimethylpentyl)thiophosphinic acid: Contains a sulfur atom in place of the oxygen in the phosphine oxide group.

    Trihexyl(tetradecyl)phosphonium bis-2,4,4-(trimethylpentyl)phosphinate: Used in similar applications but with different alkyl groups

Uniqueness

Phosphine oxide, octylbis(2,4,4-trimethylpentyl)- is unique due to its specific combination of octyl and 2,4,4-trimethylpentyl groups, which confer distinct physical and chemical properties. Its stability and reactivity make it particularly valuable in industrial and research applications.

Properties

CAS No.

118202-16-7

Molecular Formula

C24H51OP

Molecular Weight

386.6 g/mol

IUPAC Name

1-[bis(2,4,4-trimethylpentyl)phosphoryl]octane

InChI

InChI=1S/C24H51OP/c1-10-11-12-13-14-15-16-26(25,19-21(2)17-23(4,5)6)20-22(3)18-24(7,8)9/h21-22H,10-20H2,1-9H3

InChI Key

PGVRYMUXKDGGTG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCP(=O)(CC(C)CC(C)(C)C)CC(C)CC(C)(C)C

Origin of Product

United States

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